2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
Description
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide (hereafter referred to as Compound A) is a pyrazolo[3,4-d]pyrimidinone derivative characterized by:
- A 3-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidinone core.
- An acetamide group at position 5, further substituted with a 3,4-dimethoxyphenethyl moiety.
The structural modifications in Compound A aim to optimize binding affinity, solubility, and metabolic stability. Below, we compare Compound A with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-32-19-7-6-15(10-20(19)33-2)8-9-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-5-3-4-16(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHAQCAYMWNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, particularly focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.86 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and an acetamide moiety linked to a 3,4-dimethoxyphenethyl group. The structural features are crucial for its biological interactions.
The compound acts primarily as a kinase inhibitor , targeting various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, it disrupts their phosphorylation activity, which is essential for tumor growth and maintenance. This mechanism can lead to apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
Antitumor Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor effects. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines. One notable study demonstrated that a related compound had an IC50 value of 27.66 μM against the MDA-MB-231 breast cancer cell line .
In Vitro Studies
In vitro assays have been employed to evaluate the antiproliferative activity of this compound against several human tumor cell lines. The NCI 60 human tumor cell line panel is commonly used for such evaluations. Results from these studies suggest that the compound can induce cell cycle arrest and increase apoptosis rates significantly in sensitive cancer cell lines .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 27.66 | Kinase inhibition leading to apoptosis |
| MDA-MB-468 | 18.98 | Cell cycle arrest at S phase |
| T47D | 25.00 | Induction of caspase-3 mediated apoptosis |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on MDA-MB-468 Cells : A derivative was found to increase total apoptosis by 18.98-fold compared to control and raised caspase-3 levels by 7.32-fold , indicating strong pro-apoptotic activity .
- NCI 60 Cell Line Evaluation : Compounds were screened against 60 different human tumor cell lines, revealing a broad spectrum of activity with several compounds showing promising results in inhibiting cellular proliferation .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity. The compound in focus has shown promising results in inhibiting cancer cell proliferation.
Case Studies:
- EGFR Inhibition : A derivative demonstrated an IC50 value of 0.3 µM against the epidermal growth factor receptor (EGFR), highlighting its potential as a dual inhibitor for cancer therapy .
- Resistance Overcoming : Another study found that related compounds could overcome Doxorubicin resistance in HCT-116 colon cancer cells, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance therapeutic efficacy .
| Compound | Target | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound 5i | EGFR | 0.3 | Dual inhibitor |
| Compound 9a | HCT-116 | Not specified | Overcomes Doxorubicin resistance |
| Compound 9e | Various cell lines | Moderate | Cytotoxicity against multiple cancer types |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrazolo[3,4-d]pyrimidine derivatives have shown activity against pathogens such as Mycobacterium tuberculosis.
Research Findings:
- Compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, indicating significant antimicrobial potential .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Functionalization at various positions to introduce substituents such as acetamide and dimethoxyphenethyl groups.
The proposed mechanism of action for compounds like this one involves inhibition of key enzymes involved in cell division and metabolism in pathogenic organisms. The presence of halogen atoms (like chlorine) may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Differences Among Analogs
Key Observations:
- R1 Substituents : The 3-chlorophenyl group in Compound A introduces steric bulk and electron-withdrawing effects compared to 4-fluorophenyl () or 4-chlorophenyl (). This may enhance interactions with hydrophobic enzyme pockets.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Molecular Weight : Compound A’s higher molecular weight (~480) compared to ’s analog (332.76) reflects the dimethoxyphenethyl group’s contribution.
- Melting Point: The chromenone hybrid () exhibits a high MP (302–304°C), likely due to rigid planar structure and crystallinity. Compound A’s MP is unreported but expected to be lower due to flexible phenethyl chain.
- Lipophilicity (LogP) : The dimethoxyphenethyl group increases LogP compared to methyl () but remains lower than trifluoromethyl (). This balance may improve membrane permeability while avoiding excessive hydrophobicity.
Q & A
Q. How does the 3,4-dimethoxyphenethyl group influence pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
